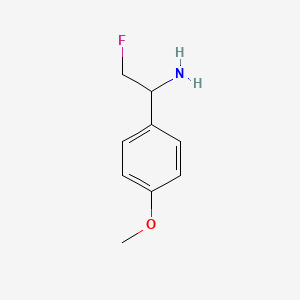
3-Hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-羟基-2,2-二甲基-3-(4-甲基苯基)丙酸: 是一种有机化合物,分子式为C12H16O3。其特征在于丙酸骨架上连接一个羟基(-OH),中心碳上连接一个4-甲基苯基和两个甲基。
准备方法
合成路线和反应条件: 3-羟基-2,2-二甲基-3-(4-甲基苯基)丙酸可以通过多种方法合成。一种常见的方法是,在碱存在的情况下,使4-甲基苯甲醛与异丁酸反应,然后氧化引入羟基。反应条件通常包括:
试剂: 4-甲基苯甲醛、异丁酸、碱(例如氢氧化钠)、氧化剂(例如高锰酸钾)。
条件: 反应在回流条件下进行,然后通过重结晶或色谱法纯化。
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但规模更大。该过程将针对产率和纯度进行优化,同时考虑成本效益和环境影响。可以采用连续流动反应器和自动化系统来提高效率。
化学反应分析
反应类型: 3-羟基-2,2-二甲基-3-(4-甲基苯基)丙酸会发生多种化学反应,包括:
氧化: 可以使用高锰酸钾或三氧化铬等氧化剂将羟基氧化为羰基。
还原: 可以使用锂铝氢化物等还原剂将羧酸基团还原为醇。
取代: 羟基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件:
氧化: 高锰酸钾、三氧化铬,在酸性或碱性条件下。
还原: 锂铝氢化物、硼氢化钠,在无水条件下。
取代: 卤化物、胺或硫醇等亲核试剂,在碱性或酸性条件下。
主要产物:
氧化: 3-氧代-2,2-二甲基-3-(4-甲基苯基)丙酸。
还原: 3-羟基-2,2-二甲基-3-(4-甲基苯基)丙醇。
取代: 取决于所用亲核试剂的各种取代衍生物。
科学研究应用
化学: 在化学领域,3-羟基-2,2-二甲基-3-(4-甲基苯基)丙酸用作合成更复杂分子的构建块。它作为制备药物、农用化学品和特种化学品的中间体。
生物学: 在生物学研究中,该化合物可用于研究涉及羟基酸的酶相互作用和代谢途径。它还可以作为研究生物系统中类似结构行为的模型化合物。
医学: 在医学领域,该化合物的衍生物可能表现出药理活性,例如抗炎或抗癌特性。正在进行研究以探索其潜在的治疗应用。
工业: 在工业领域,3-羟基-2,2-二甲基-3-(4-甲基苯基)丙酸可用于生产聚合物、树脂和涂料。其独特的结构特征使其在开发具有特定性能的材料方面具有价值。
作用机制
3-羟基-2,2-二甲基-3-(4-甲基苯基)丙酸的作用机制涉及其与酶和受体等分子靶标的相互作用。羟基可以与活性位点形成氢键,而芳香环可以参与π-π相互作用。这些相互作用可以调节酶或受体的活性,从而导致各种生物学效应。
分子靶标和途径:
酶: 该化合物可能抑制或激活参与代谢途径的酶。
受体: 它可能与受体结合,改变信号转导途径和细胞反应。
相似化合物的比较
类似化合物:
2-(4-甲基苯基)丙酸: 结构相似,但缺少羟基。
3-羟基-2,2,4-三甲基戊基酯: 羟基和甲基相似,但芳香取代不同。
3-羟基-2,2-二甲基-3-(4-氯苯基)丙酸: 结构相似,但用氯取代基代替甲基。
独特性: 3-羟基-2,2-二甲基-3-(4-甲基苯基)丙酸的独特性在于,羟基和甲基同时存在于同一个碳原子上,同时还存在芳香环。这种官能团的组合赋予其独特的化学和生物学特性,使其在各种应用中具有价值。
属性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC 名称 |
3-hydroxy-2,2-dimethyl-3-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C12H16O3/c1-8-4-6-9(7-5-8)10(13)12(2,3)11(14)15/h4-7,10,13H,1-3H3,(H,14,15) |
InChI 键 |
AQHNAIWQBJLNNS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(C(C)(C)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(4Z)-4-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12050072.png)

![5-(2-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12050080.png)


![4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile](/img/structure/B12050095.png)
![2-hydroxy-1-methyl-4-oxo-N'-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12050098.png)
![6-Amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12050111.png)
![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B12050115.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12050120.png)
